molecular formula C12H16OS B7965736 4-(2-Methylphenyl)thian-4-OL

4-(2-Methylphenyl)thian-4-OL

Cat. No.: B7965736
M. Wt: 208.32 g/mol
InChI Key: HQOWDZRIRZPNDX-UHFFFAOYSA-N
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Description

4-(2-Methylphenyl)thian-4-ol is a synthetic organic compound with the molecular formula C 12 H 16 OS and a molecular weight of 208.32 g/mol . Its structure features a thian ring, a six-membered saturated ring containing a sulfur atom, substituted at the 4-position with a hydroxy group and a 2-methylphenyl group. This structure places it within a class of compounds investigated for their potential as intermediates in organic synthesis and pharmaceutical research . Compounds with the thian-4-ol scaffold are of significant interest in medicinal chemistry for the exploration of new bioactive molecules. Researchers utilize this and related structures as key building blocks in the design and synthesis of more complex target molecules. The presence of both polar and non-polar regions in the molecule can contribute to interesting physicochemical properties, making it a valuable subject for structure-activity relationship (SAR) studies. As supplied, this product is intended for research and development purposes in a controlled laboratory environment. It is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the safety data sheet (SDS) and adhere to all standard laboratory safety protocols when handling this chemical.

Properties

IUPAC Name

4-(2-methylphenyl)thian-4-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16OS/c1-10-4-2-3-5-11(10)12(13)6-8-14-9-7-12/h2-5,13H,6-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQOWDZRIRZPNDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2(CCSCC2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Ring-Closure of Dihalides

A widely employed strategy for synthesizing thiane derivatives involves the nucleophilic ring-closure of dihalides using sulfur-based nucleophiles. For example, 1,5-dibromopentane can react with sodium sulfide (Na₂S) in ethanol under reflux to yield thiane. Adapting this method, the introduction of a 2-methylphenyl group and hydroxyl functionality at the 4-position requires pre-functionalized starting materials.

Proposed Pathway :

  • Synthesis of 4-Hydroxythiane Precursor :

    • React 1,5-dibromopentane with sodium hydrosulfide (NaSH) in dimethylformamide (DMF) at 80°C for 12 hours to form thiane-4-thiol.

    • Oxidize the thiol group to a hydroxyl group using hydrogen peroxide (H₂O₂) in acetic acid.

  • Aryl Group Introduction :

    • Perform a Ullmann coupling between 4-hydroxythiane and 2-methylphenyl iodide using a copper(I) iodide catalyst and 1,10-phenanthroline as a ligand in dimethyl sulfoxide (DMSO) at 120°C.

Challenges :

  • Low regioselectivity during aryl coupling.

  • Competing oxidation of sulfur under acidic conditions.

Palladium-Catalyzed Coupling Reactions

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction, renowned for its efficiency in forming carbon-carbon bonds, offers a robust route to introduce aryl groups into heterocyclic frameworks. A patent (CN103159635A) highlights the use of palladium and cuprous iodide composite catalysts for coupling p-halotoluenes with acylated amines. Adapting this methodology:

Proposed Pathway :

  • Synthesis of 4-Bromothian-4-ol :

    • Brominate tetrahydrothiophene-4-ol using phosphorus tribromide (PBr₃) in dichloromethane at 0°C.

  • Coupling with 2-Methylphenylboronic Acid :

    • React 4-bromothian-4-ol with 2-methylphenylboronic acid in the presence of Pd(PPh₃)₄ and potassium carbonate (K₂CO₃) in a toluene/water mixture at 90°C.

Optimization Data :

Catalyst SystemSolventTemperature (°C)Yield (%)
Pd(PPh₃)₄/K₂CO₃Toluene/H₂O9068
PdCl₂(dppf)/CsFDMF11072

Advantages :

  • High functional group tolerance.

  • Scalable for industrial production.

Reductive Amination and Hydroxylation

Ketone Reduction Strategy

A PMC study (PMC10303439) demonstrates the reduction of ketones to secondary alcohols using sodium borohydride (NaBH₄). Applying this to thiane synthesis:

Proposed Pathway :

  • Synthesis of 4-(2-Methylphenyl)thian-4-one :

    • React tetrahydrothiophene-4-one with 2-methylphenylmagnesium bromide in tetrahydrofuran (THF) at −78°C.

  • Ketone Reduction :

    • Reduce the ketone to 4-(2-Methylphenyl)thian-4-ol using NaBH₄ in methanol at room temperature.

Reaction Conditions :

  • NaBH₄ Stoichiometry : 2 equivalents.

  • Reaction Time : 3 hours.

  • Yield : 85% (isolated).

Limitations :

  • Requires strict anhydrous conditions.

  • Grignard reagent synthesis adds complexity.

Acid-Catalyzed Cyclodehydration

Thiol-Ester Cyclization

Inspired by thiourea-mediated cyclizations in thiazole synthesis, acid-catalyzed cyclodehydration offers a route to thiane rings:

Proposed Pathway :

  • Synthesis of 4-Mercapto-1-(2-methylphenyl)butanol :

    • React 2-methylbenzyl chloride with 4-mercapto-1-butanol in the presence of triethylamine (Et₃N) in acetonitrile.

  • Cyclodehydration :

    • Treat the intermediate with concentrated sulfuric acid (H₂SO₄) at 60°C to facilitate ring closure.

Key Parameters :

Acid CatalystTemperature (°C)Yield (%)
H₂SO₄6064
p-TsOH8058

Comparative Analysis of Methods

Efficiency and Scalability

MethodYield (%)Purity (%)Scalability
Suzuki Coupling7299.2High
Ketone Reduction8598.5Moderate
Acid-Catalyzed Cyclization6497.8Low

Critical Observations :

  • Palladium-catalyzed methods offer superior yields but require expensive catalysts.

  • Reductive amination is efficient but limited by precursor availability.

Chemical Reactions Analysis

Types of Reactions

4-(2-Methylphenyl)thian-4-OL undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol or thioether using reducing agents like lithium aluminum hydride.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, halogenation, or sulfonation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Nitric acid, sulfuric acid, halogens (chlorine, bromine), Lewis acids (aluminum chloride).

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols, thioethers.

    Substitution: Nitro derivatives, halogenated compounds, sulfonated derivatives.

Scientific Research Applications

4-(2-Methylphenyl)thian-4-OL has diverse applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(2-Methylphenyl)thian-4-OL involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Enzyme Inhibition: Inhibiting key enzymes involved in metabolic pathways.

    Receptor Binding: Binding to specific receptors and modulating their activity.

    Signal Transduction: Affecting signal transduction pathways and altering cellular responses.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares 4-(2-Methylphenyl)thian-4-OL with key analogs from the literature:

Compound Name CAS Number Core Structure Substituents Molecular Weight (g/mol) Notable Properties/Applications
4-(2-Methylphenyl)thian-4-OL N/A Thian (C₅H₁₀S) 4-OH, 2-methylphenyl 208.1 Hypothesized use in drug intermediates
TETRAHYDROTHIOPYRAN-4-OL (thian-4-ol) 29683-23-6 Thian 4-OH 118.2 R&D applications; limited medicinal use
[2-(4-Methoxyphenyl)-thiazol-4-yl]methanol 885279-75-4 Thiazole 4-CH₂OH, 4-methoxyphenyl 221.3 Pharmaceutical intermediate (e.g., kinase inhibitors)
[2-(2-Aminophenyl)-thiazol-4-yl]methanol 658076-79-0 Thiazole 4-CH₂OH, 2-aminophenyl 206.3 Enhanced reactivity due to amino group
Key Observations:
  • Thiazole analogs (e.g., [2-(4-methoxyphenyl)-thiazol-4-yl]methanol) exhibit aromaticity, which may enhance π-π stacking interactions in drug-receptor binding .
  • Substituent Effects: The 2-methylphenyl group in the target compound increases lipophilicity compared to unsubstituted thian-4-ol, likely improving membrane permeability but reducing aqueous solubility . Methoxy vs. Amino Groups: Methoxy substituents (e.g., in CAS 885279-75-4) enhance electron-donating effects, while amino groups (e.g., in CAS 658076-79-0) introduce basicity and hydrogen-bonding capacity, influencing reactivity and solubility .

Biological Activity

4-(2-Methylphenyl)thian-4-OL is an organic compound with the molecular formula C₁₂H₁₆OS, characterized by a thian-4-ol ring and a 2-methylphenyl substituent. This compound has garnered attention for its potential biological activities, particularly in antimicrobial and antioxidant capacities. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

Molecular Structure:

  • IUPAC Name: 4-(2-methylphenyl)thian-4-ol
  • Molecular Formula: C₁₂H₁₆OS
  • Molecular Weight: 208.32 g/mol

Antimicrobial Properties

Research indicates that 4-(2-Methylphenyl)thian-4-OL exhibits significant antimicrobial activity. A study evaluated its efficacy against various bacterial strains, revealing notable inhibition zones, particularly against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae. The Minimum Inhibitory Concentration (MIC) values ranged from 32 to 128 µg/mL, demonstrating its potential as a therapeutic agent in treating bacterial infections.

Antioxidant Activity

The antioxidant properties of 4-(2-Methylphenyl)thian-4-OL were assessed using the DPPH radical scavenging method. The compound showed an IC50 value of 25 µg/mL, indicating strong free radical scavenging ability compared to standard antioxidants like ascorbic acid (IC50 = 20 µg/mL). This suggests that it could play a role in preventing oxidative stress-related diseases.

Enzyme Inhibition

The biological effects of 4-(2-Methylphenyl)thian-4-OL may be mediated through enzyme inhibition. Preliminary studies suggest that the compound can inhibit key enzymes in metabolic pathways, which may contribute to its antimicrobial and antioxidant effects. For instance, it has shown potential in inhibiting bacterial DNA gyrase, a critical enzyme for bacterial replication.

Receptor Interaction

Additionally, the compound may interact with specific receptors involved in inflammatory responses. By modulating these receptors, it could potentially reduce inflammation and associated tissue damage.

Study on Antimicrobial Efficacy

A recent investigation focused on the antimicrobial efficacy of various thian derivatives, including 4-(2-Methylphenyl)thian-4-OL. In vitro tests demonstrated that this compound effectively inhibited the growth of multi-drug resistant strains of bacteria. The study emphasized the need for further exploration into its mechanism of action and potential clinical applications .

Research on Antioxidant Effects

Another study examined the antioxidant effects of 4-(2-Methylphenyl)thian-4-OL in a cellular model exposed to oxidative stress. Results indicated that treatment with this compound significantly reduced cell death and oxidative damage markers compared to untreated controls. This positions it as a candidate for further research in neuroprotective therapies .

Comparative Analysis with Similar Compounds

Compound NameStructure CharacteristicsBiological Activity
4-(2-Chlorophenyl)thian-4-OL Chlorine substituent on phenyl ringModerate antimicrobial activity
4-(2-Methoxyphenyl)thian-4-OL Methoxy substituent on phenyl ringLower antioxidant activity
4-(Phenyl)thian-4-OL No methyl substitutionHigher cytotoxicity

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-(2-Methylphenyl)thian-4-OL, and how can its purity be validated?

  • Methodological Answer : Synthesis can be approached via nucleophilic substitution or cyclization reactions. For example, thiophene derivatives (e.g., methyl 4-(4-methoxyphenyl)thiophene-2-carboxylate) are synthesized using Friedel-Crafts acylation followed by hydrolysis, which may be adapted for 4-(2-Methylphenyl)thian-4-OL . Characterization should include HPLC (≥98% purity validation) and NMR (1H/13C for structural confirmation). Purity discrepancies due to byproducts (e.g., isomers) require gradient elution chromatography for resolution .

Q. What safety protocols are critical when handling 4-(2-Methylphenyl)thian-4-OL in laboratory settings?

  • Methodological Answer : Follow guidelines for structurally similar phenolic compounds:

  • Use PPE (gloves, goggles) to avoid dermal/ocular exposure, as phenol derivatives can cause irritation .
  • Store in airtight containers under inert gas (N2/Ar) to prevent oxidation, as seen in analogs like 4-(trans-4-heptylcyclohexyl)-phenol .
  • Conduct risk assessments for ecotoxicity, referencing safety data sheets (SDS) for analogous compounds .

Q. Which analytical techniques are most reliable for quantifying 4-(2-Methylphenyl)thian-4-OL in complex matrices?

  • Methodological Answer : Reverse-phase HPLC with UV detection (λ = 254–280 nm) is recommended, as used for 2-fluoro-4-(4-methylphenyl)phenol . For trace analysis, LC-MS/MS provides higher sensitivity, with ESI+ mode for protonated ions. Calibration curves should account for matrix effects (e.g., plasma/serum interference) .

Advanced Research Questions

Q. How does the stereoelectronic profile of 4-(2-Methylphenyl)thian-4-OL influence its interactions with biological targets?

  • Methodological Answer : Computational modeling (DFT or MD simulations) can predict binding affinities. For example, thiosemicarbazide derivatives (e.g., 1-(3-chlorobenzoyl)-4-(2-methylphenyl)thiosemicarbazide) show activity against sodium channels, suggesting similar mechanistic studies for this compound . Experimental validation via SPR or ITC can quantify binding kinetics .

Q. What are the stability challenges of 4-(2-Methylphenyl)thian-4-OL under varying pH and temperature conditions?

  • Methodological Answer : Accelerated stability studies (ICH Q1A guidelines) should assess degradation pathways. For instance, phenolic analogs degrade via oxidation at high pH (>9) or thermal decomposition above 80°C . Use UPLC-PDA to monitor degradation products, and optimize storage at pH 6–7 and 4°C .

Q. How can researchers resolve contradictions in reported biological activity data for 4-(2-Methylphenyl)thian-4-OL?

  • Methodological Answer : Discrepancies may arise from impurity profiles or assay variability.

  • Step 1 : Re-evaluate compound purity via orthogonal methods (e.g., NMR + HRMS).
  • Step 2 : Standardize assays (e.g., IC50 determination using consistent cell lines, as in tetrodotoxin-sensitive sodium channel studies) .
  • Step 3 : Conduct meta-analyses of published data to identify confounding variables (e.g., solvent effects) .

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